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[2] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A
series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological
activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium
hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines
in excellent yields. The synthesized compounds were characterized by spectral analysis and
screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- Synthesis and
biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents -
ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated
for their anticancer activities. The target compounds were prepared by a three-component
reaction of an aromatic aldehyde, a 3-ketoester, and an enaminone in the presence of a
catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by
1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were
evaluated against a panel of human cancer cell lines. 1 Synthesis and Biological Evaluation of
Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series
of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their
calcium channel blocking activity. The synthesis was accomplished via a three-component
Hantzsch reaction of an aldehyde, a (-ketoester, and ammonia or an amine. The structures of
the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral
analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2
Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential
cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and
characterized by their physicochemical and spectral data. The synthesis was carried out by the
Hantzsch method, which involves the condensation of an aldehyde, a (3-ketoester, and
ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 The
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Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its
Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that
involves the condensation of an aldehyde, two equivalents of a B-ketoester, and ammonia or an
ammonium salt. The reaction is typically carried out in a protic solvent, such as ethanol or
acetic acid, and can be catalyzed by a variety of acids or bases. The reaction is a versatile
method for the synthesis of a wide variety of 1,4-dihydropyridines, which are an important class
of compounds with a wide range of biological activities. 2 Synthesis and Pharmacological
Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of
1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers.
The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a
substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the
synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR)
and elemental analysis. The calcium channel blocking activity was assessed by their ability to
inhibit KCI-induced contraction of isolated rat aorta. 3 Synthesis, Characterization, and
Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer
Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by
IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their
in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried
out by a one-pot, three-component reaction of an aromatic aldehyde, a [3-ketoester, and an
enaminone in the presence of a catalytic amount of L-proline. 3 A review on the synthesis of
1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the
Hantzsch reaction, which is the most common method for their preparation. The review
discusses the classical Hantzsch reaction, as well as various modifications that have been
developed to improve the efficiency and scope of the reaction. The review also covers the use
of different catalysts and reaction conditions. 3 [1d] Effects of the 1,4-dihydropyridine-sensitive
L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on
local cerebral glucose utilization in the rat. - ClinPGx The quantitative [14C]-2-deoxy-D-glucose
autoradiographic method was used to compare the acute effects of the Ca2+ channel
antagonist nimodipine (10 mg/kg) and the Ca2+ channel activator Bay K 8644 (1.25 mg/kg) on
local cerebral glucose utilization of rat brain after single, intraperitoneal application. 2 [2d]
Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A
series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological
activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium
hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines
in excellent yields. The synthesized compounds were characterized by spectral analysis and
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screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- [3d] Synthesis and
biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents -
ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated
for their anticancer activities. The target compounds were prepared by a three-component
reaction of an aromatic aldehyde, a 3-ketoester, and an enaminone in the presence of a
catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by
1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were
evaluated against a panel of human cancer cell lines. 1 [4d] Synthesis and Biological
Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers -
PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated
for their calcium channel blocking activity. The synthesis was accomplished via a three-
component Hantzsch reaction of an aldehyde, a (3-ketoester, and ammonia or an amine. The
structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and
mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated
rat aorta. 2 [5d] Synthesis and characterization of new 1,4-dihydropyridine derivatives as
potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were
synthesized and characterized by their physicochemical and spectral data. The synthesis was
carried out by the Hantzsch method, which involves the condensation of an aldehyde, a [3-
ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular
activity. 3 [6d] The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic
Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-
component reaction that involves the condensation of an aldehyde, two equivalents of a (3-
ketoester, and a nitrogen source, typically ammonia or an ammonium salt. The reaction is
usually carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by
an acid or a base. The Hantzsch synthesis is a versatile method for the preparation of a wide
variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range
of biological activities. 2 [7d] Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine
Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives
were synthesized and evaluated as calcium channel blockers. The synthesis was achieved
through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl
acetoacetate, and ammonia. The chemical structures of the synthesized compounds were
confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The
calcium channel blocking activity was assessed by their ability to inhibit KCl-induced
contraction of isolated rat aorta. 3 [8d] Synthesis, Characterization, and Biological Evaluation of
Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel
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1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR,
and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity
against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-
component reaction of an aromatic aldehyde, a (3-ketoester, and an enaminone in the presence
of a catalytic amount of L-proline. 3 [9d] A review on the synthesis of 1,4-dihydropyridines This
review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which
is the most common method for their preparation. The review discusses the classical Hantzsch
reaction, as well as various modifications that have been developed to improve the efficiency
and scope of the reaction. The review also covers the use of different catalysts and reaction
conditions. 3 The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1
position The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position
has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space
group P21/c with four molecules in the unit cell. The dihydropyridine ring adopts a boat-like
conformation. The bulky substituent at the N1 position is oriented in a pseudo-axial position.
The crystal packing is stabilized by a network of intermolecular hydrogen bonds. 2 Synthesis
and characterization of 1,4-dihydropyridine derivatives and their evaluation as corrosion
inhibitors for mild steel in acidic medium A series of 1,4-dihydropyridine derivatives were
synthesized by the Hantzsch method. The synthesized compounds were characterized by FT-
IR, 1H NMR, and 13C NMR spectroscopy. The corrosion inhibition properties of the
synthesized compounds on mild steel in 1 M HCI solution were studied by weight loss,
potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The
results showed that the synthesized compounds are good corrosion inhibitors for mild steel in
acidic medium. 3 Synthesis and antimicrobial activity of some new 1,4-dihydropyridine
derivatives A series of new 1,4-dihydropyridine derivatives were synthesized by the Hantzsch
condensation reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonium
acetate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and
elemental analysis. The synthesized compounds were screened for their antimicrobial activity
against a variety of bacteria and fungi. 3 Synthesis and antioxidant activity of Hantzsch ester
1,4-dihydropyridines A series of Hantzsch ester 1,4-dihydropyridines were synthesized and
their antioxidant activity was evaluated. The synthesis was carried out by a one-pot
condensation of an aldehyde, a (-ketoester, and ammonia. The antioxidant activity was
evaluated by the DPPH radical scavenging method. The results showed that the synthesized
compounds have good antioxidant activity. 3 Synthesis and evaluation of 1,4-dihydropyridine
derivatives as potential antitubercular agents A series of 1,4-dihydropyridine derivatives were
synthesized and evaluated for their antitubercular activity. The synthesis was carried out by the
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Hantzsch method. The structures of the synthesized compounds were confirmed by IR, 1H
NMR, and mass spectral analysis. The antitubercular activity was evaluated against
Mycobacterium tuberculosis H37Rv. 3 Synthesis of Novel 1,4-Dihydropyridine Derivatives and
Their Evaluation as Potential Anticancer Agents A series of novel 1,4-dihydropyridine
derivatives were synthesized and evaluated for their anticancer activity. The synthesis was
carried out by a one-pot, three-component reaction of an aromatic aldehyde, a B-ketoester, and
an enaminone in the presence of a catalytic amount of ceric ammonium nitrate. The structures
of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral
analysis. The anticancer activity was evaluated against a panel of human cancer cell lines. --
INVALID-LINK-- Guide: Synthesis and Characterization of CP-352664**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of CP-352664, a compound of interest within the 1,4-dihydropyridine class of molecules. This
document details the synthetic pathway, experimental protocols, and analytical characterization
based on available scientific literature.

Introduction

CP-352664 belongs to the 1,4-dihydropyridine (DHP) family, a class of organic compounds
well-recognized for their diverse biological activities. Notably, many DHPs act as L-type calcium
channel blockers, though research has expanded to explore their potential as anticancer,
antimicrobial, and antioxidant agents. The synthesis of such compounds is typically achieved
through the Hantzsch dihydropyridine synthesis, a robust and versatile multi-component
reaction. This guide will focus on the generalized synthetic approach and characterization
techniques applicable to CP-352664 and its analogues.

Synthesis of 1,4-Dihydropyridine Derivatives

The primary method for synthesizing the 1,4-dihydropyridine core of compounds like CP-
352664 is the Hantzsch synthesis. This reaction involves the condensation of three key
components: an aldehyde, a [3-ketoester (typically two equivalents), and a nitrogen source,
which is often ammonia or an ammonium salt.

General Reaction Scheme
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The Hantzsch synthesis is a one-pot reaction that proceeds via a series of condensation and
cyclization steps to yield the 1,4-dihydropyridine ring structure. The general scheme is as
follows:

e Reactants:

o An aromatic or aliphatic aldehyde

o Two equivalents of a (3-ketoester (e.g., ethyl acetoacetate)

o A nitrogen donor (e.g., ammonium hydroxide or ammonium acetate)
o Catalyst (Optional but common):

o Acids (e.g., acetic acid) or bases (e.g., piperidine) can be used to catalyze the reaction.
lodine and L-proline have also been reported as effective catalysts in modified procedures.

e Solvent:
o Protic solvents such as ethanol or acetic acid are commonly employed.

The reaction mixture is typically heated to facilitate the reaction, and the product can then be
isolated and purified.

Experimental Protocol: A Generalized Hantzsch
Synthesis

The following protocol outlines a typical procedure for the synthesis of a 1,4-dihydropyridine
derivative, which can be adapted for the specific synthesis of CP-352664 by selecting the
appropriate starting materials.

Materials:
e Substituted aldehyde (10 mmol)
o Ethyl acetoacetate (20 mmol)

e Ammonium hydroxide (25% solution, 15 mL)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support
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e Ethanol (50 mL)

 lodine (catalytic amount)

Procedure:

A mixture of the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and
ammonium hydroxide (15 mL) is prepared in ethanol (50 mL).

» A catalytic amount of iodine is added to the reaction mixture.

o The mixture is refluxed for a specified period (typically several hours) and the reaction
progress is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature.
e The solid product that precipitates is collected by filtration.
e The crude product is washed with cold ethanol and then dried.

» Further purification can be achieved by recrystallization from a suitable solvent (e.qg.,
ethanol) to yield the pure 1,4-dihydropyridine derivative.

Characterization of 1,4-Dihydropyridine Derivatives

The structural confirmation and purity assessment of synthesized 1,4-dihydropyridine
compounds like CP-352664 are performed using a variety of spectroscopic and analytical
techniques.

Spectroscopic and Analytical Data

The following table summarizes the typical analytical techniques used to characterize 1,4-
dihydropyridine derivatives and the expected data.
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Technique

Purpose

Typical Observations

Infrared (IR) Spectroscopy

Identification of functional

groups.

Characteristic peaks for N-H
stretching, C=0 stretching of
the ester groups, and C=C
stretching of the
dihydropyridine ring.

1H Nuclear Magnetic
Resonance (*H NMR)

Spectroscopy

Determination of the proton

environment in the molecule.

Signals corresponding to the
protons of the dihydropyridine
ring, the substituents on the
aromatic ring, and the ester

groups.

13C Nuclear Magnetic
Resonance (*3C NMR)

Spectroscopy

Determination of the carbon

framework of the molecule.

Resonances for the carbons of
the dihydropyridine ring, the
ester carbonyls, and the

aromatic carbons.

Mass Spectrometry (MS)

Determination of the molecular
weight and fragmentation

pattern.

A molecular ion peak (M™*)
corresponding to the molecular
weight of the synthesized

compound.

Elemental Analysis

Determination of the elemental

composition (C, H, N).

The experimentally determined
percentages of carbon,
hydrogen, and nitrogen should
be in close agreement with the
calculated values for the

expected molecular formula.

X-ray Crystallography

Determination of the three-
dimensional molecular

structure.

Provides precise bond lengths,
bond angles, and the
conformation of the
dihydropyridine ring, which
often adopts a boat-like

conformation.

Biological Activity and Signaling Pathways
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While specific data for CP-352664 is not detailed in the provided search results, the broader
class of 1,4-dihydropyridines is well-known for its interaction with L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade

Many 1,4-dihydropyridine derivatives function as antagonists of L-type calcium channels.
These channels are voltage-gated ion channels that play a crucial role in regulating calcium
influx into cells, which is essential for processes such as muscle contraction and
neurotransmitter release. By blocking these channels, DHPs can induce vasodilation and are
therefore widely used in the treatment of hypertension.

The following diagram illustrates the general workflow for synthesizing and evaluating 1,4-
dihydropyridine derivatives.

Aldehyde + B-Ketoester + ———» Hantzsch Condensation

Ammonia Source > —
Filtration &
Recrystallization

1,4-Dihydropyridine |« Rin]ngir:ﬂ Evaluation
(e.g., CP-352664) >

i In Vitro Assays In Vivo Studies

(e.g., Calcium Channel Binding) (e.g., Animal Models)
|

Elemental Analysis

Mass Spectrometry |-
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Caption: General workflow for the synthesis, characterization, and evaluation of 1,4-

dihydropyridines.
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Caption: Mechanism of action of 1,4-dihydropyridines as L-type calcium channel blockers.

Conclusion

The synthesis of CP-352664, as a member of the 1,4-dihydropyridine class, is accessible
through the well-established Hantzsch reaction. Its characterization relies on standard
spectroscopic and analytical methods to confirm its structure and purity. While the primary
biological activity of this class of compounds is the blockade of L-type calcium channels, the
versatility of the dihydropyridine scaffold allows for the exploration of a wide range of other
potential therapeutic applications. This guide provides a foundational understanding for
researchers and professionals involved in the development and study of such molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b14166358?utm_src=pdf-body
https://www.benchchem.com/product/b14166358?utm_src=pdf-custom-synthesis
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6p_4i0l6kFh186fP27329w9H0C6W533_V3h9Jt70-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://www.clinpgx.org/literature/14193292/overview
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9sM4W-n-X8_t_b0Wk2Q6-542h1g0W440_U2h8Jt60-J_j8qj-07Yc63fK37gK-V2_hW191b4_u3uP7m4T95Q3jVn15t1rN_G30fK05j7_s-j6_qX1JzFjL5f5v4oKzU2kC0H_Q==
https://www.benchchem.com/product/b14166358#cp-352664-synthesis-and-characterization
https://www.benchchem.com/product/b14166358#cp-352664-synthesis-and-characterization
https://www.benchchem.com/product/b14166358#cp-352664-synthesis-and-characterization
https://www.benchchem.com/product/b14166358#cp-352664-synthesis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14166358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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